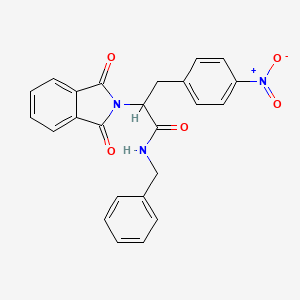![molecular formula C16H15ClN2OS B5060190 2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)
2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in cell growth and proliferation. It has also been suggested that it induces apoptosis by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have antioxidant properties, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole. One area of research could focus on the development of this compound as a potential anti-cancer agent. Further studies are needed to determine the optimal dosage and potential side effects of this compound. Additionally, research could focus on the potential use of this compound as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action and potential side effects of this compound. Finally, research could focus on the development of new synthesis methods to obtain higher yields of this compound.
Synthesemethoden
The synthesis of 2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole has been reported using different methods, including the reaction of 1,2-diaminobenzene with 4-chloro-3-methylphenyl ethyl sulfide in the presence of a catalyst. Another method involves the reaction of 2-(4-chloro-3-methylphenoxy)ethylthiol with o-phenylenediamine in the presence of a catalyst. These methods have been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has shown significant anti-inflammatory and anti-cancer properties. This compound has been used in various studies to investigate its effects on different cell lines and animal models. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-11-10-12(6-7-13(11)17)20-8-9-21-16-18-14-4-2-3-5-15(14)19-16/h2-7,10H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEGSDNEDAMRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline](/img/structure/B5060109.png)
![7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B5060122.png)

![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5060131.png)
![N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5060146.png)




![5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5060172.png)


![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)
